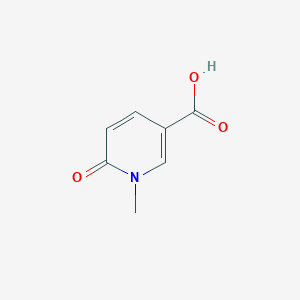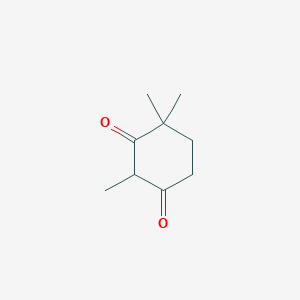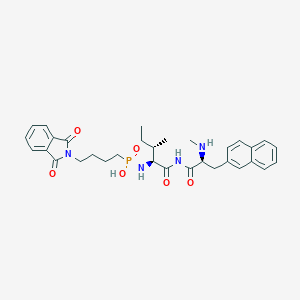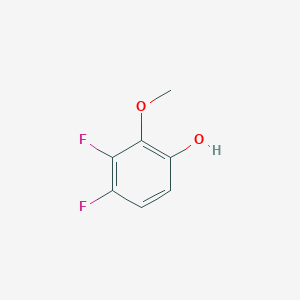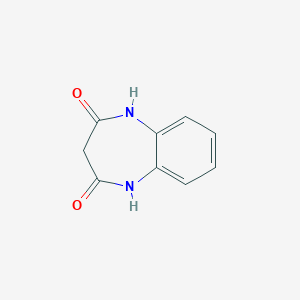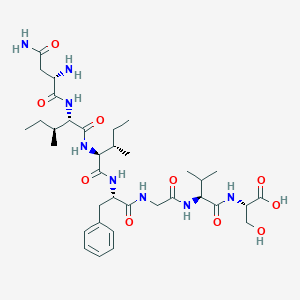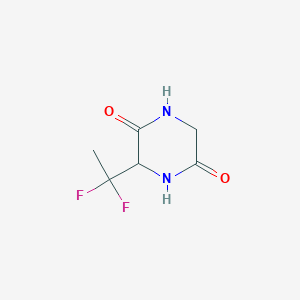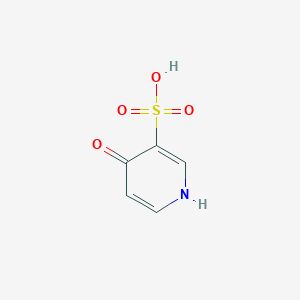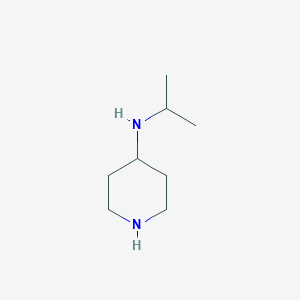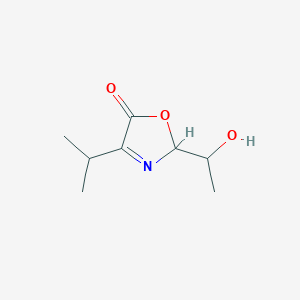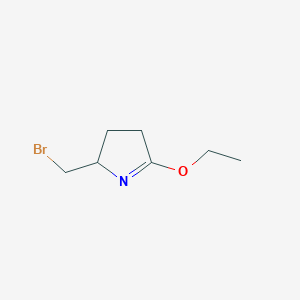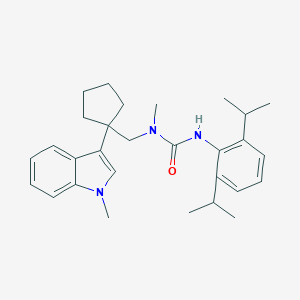
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound used in scientific research. It is commonly known as BI-9564 and has been studied for its potential use in cancer treatment. In
Mechanism Of Action
BI-9564 works by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This results in the inhibition of gene expression, leading to the suppression of cancer cell growth. BI-9564 has been found to be highly selective for BET proteins and does not affect other bromodomain-containing proteins.
Biochemical And Physiological Effects
BI-9564 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BI-9564 has also been found to modulate the immune system by increasing the production of cytokines and enhancing T-cell activation.
Advantages And Limitations For Lab Experiments
One of the main advantages of BI-9564 is its high selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-9564 is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the high cost of production may limit its use in clinical settings.
Future Directions
There are several future directions for research on BI-9564. One area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is to investigate its use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the cost-effectiveness of BI-9564 production.
Conclusion:
In conclusion, BI-9564 is a promising compound that has shown potential for cancer treatment. Its selective targeting of BET proteins makes it a promising candidate for cancer therapy. Further research is needed to explore its full therapeutic potential and optimize its production for clinical use.
Synthesis Methods
BI-9564 is a complex organic compound that is synthesized using several steps. The synthesis method involves the use of various reagents and solvents, including but not limited to, tert-butyl isocyanate, 2,6-diisopropylaniline, and 1-methyl-1H-indole-3-carboxaldehyde. The final product is obtained by purifying the crude product using column chromatography and recrystallization.
Scientific Research Applications
BI-9564 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in regulating gene expression, and their dysregulation has been linked to various types of cancer. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
properties
CAS RN |
145131-58-4 |
|---|---|
Product Name |
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Molecular Formula |
C29H39N3O |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-[2,6-di(propan-2-yl)phenyl]-1-methyl-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)30-28(33)32(6)19-29(16-9-10-17-29)25-18-31(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,9-10,16-17,19H2,1-6H3,(H,30,33) |
InChI Key |
UJWKCRLQJIAEGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Other CAS RN |
145131-58-4 |
synonyms |
3-(2,6-dipropan-2-ylphenyl)-1-methyl-1-[[1-(1-methylindol-3-yl)cyclope ntyl]methyl]urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



